5-[(Cyclohexanecarbonyl)amino]pentanoic acid
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Overview
Description
5-[(Cyclohexanecarbonyl)amino]pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexanecarbonyl group attached to the amino group of pentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclohexanecarbonyl)amino]pentanoic acid typically involves the reaction of cyclohexanecarboxylic acid with 5-aminopentanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps involved in the synthesis are as follows:
Activation of Cyclohexanecarboxylic Acid: Cyclohexanecarboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated cyclohexanecarboxylic acid is then reacted with 5-aminopentanoic acid in an appropriate solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The industrial production process also includes rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclohexanecarbonyl)amino]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[(Cyclohexanecarbonyl)amino]pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Cyclohexanecarbonyl)amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The cyclohexanecarbonyl group may enhance the compound’s binding affinity to target proteins, leading to altered cellular functions. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic Acid: A precursor and structurally related compound with similar properties.
Cyclohexanecarboxylic Acid: Shares the cyclohexanecarbonyl group but lacks the amino acid moiety.
Aminocaproic Acid: Another amino acid derivative with different structural features and applications.
Uniqueness
5-[(Cyclohexanecarbonyl)amino]pentanoic acid is unique due to the presence of both the cyclohexanecarbonyl group and the amino acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
5-(cyclohexanecarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11(15)8-4-5-9-13-12(16)10-6-2-1-3-7-10/h10H,1-9H2,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDSIKBUWAFQTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602794 |
Source
|
Record name | 5-[(Cyclohexanecarbonyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113444-16-9 |
Source
|
Record name | 5-[(Cyclohexanecarbonyl)amino]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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